Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate
Description
Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate (CAS: 154934-13-1, C₁₂H₁₄O₆S) is a dicarboxylic acid diethyl ester derivative of 3,4-ethylenedioxythiophene (EDOT), a key monomer in conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). Its crystal structure (monoclinic, space group P2₁/c) features intramolecular hydrogen bonds that stabilize a planar six-membered ring, a common motif in EDOT-based derivatives . This compound is widely used in organic electronics due to its tunable electronic properties and processability .
Properties
IUPAC Name |
diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6S/c1-3-15-11(13)9-7-8(18-6-5-17-7)10(19-9)12(14)16-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYQDJZMMFOERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(S1)C(=O)OCC)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method employs a Williamson ether synthesis to construct the dioxane ring system. The alkali salt of 3,4-dihydroxythiophene-2,5-dicarboxylic acid diethyl ester reacts with epihalohydrins (e.g., epibromohydrin) in polar aprotic solvents.
Reaction Conditions
Mechanism
The alkoxide ions from the dihydroxythiophene diester nucleophilically attack the electrophilic carbons of epibromohydrin, forming two ether linkages. This stepwise process yields a mixture of intermediates:
Yield and Purity
Table 1: Optimization Parameters for Williamson Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent Polarity | High (DMF/DMSO) | Enhances nucleophilicity |
| Epihalohydrin Ratio | 1.2 equivalents | Minimizes di-substitution byproducts |
| Reaction Time | 2–4 hours | Prevents decomposition |
Cyclization with 1,2-Dichloroethane
Reaction Overview
This industrial-scale method utilizes 1,2-dichloroethane as a cyclizing agent under vacuum conditions.
Reaction Conditions
Procedure
Yield and Purity
Table 2: Industrial Production Metrics
| Metric | Value | Notes |
|---|---|---|
| Throughput | 137.3 g per batch | Scalable via continuous reactors |
| Solvent Recovery | 90–95% | Reduces environmental impact |
Direct Esterification of 3,4-Dihydroxythiophene
Reaction Overview
A one-pot synthesis involves esterifying 3,4-dihydroxythiophene with diethyl oxalate under basic conditions.
Reaction Conditions
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Base : Sodium hydroxide or lithium hydroxide.
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Solvent : Ethanol or methanol.
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Temperature : Reflux (78–80°C).
Mechanism
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Esterification : Diethyl oxalate reacts with the hydroxyl groups of 3,4-dihydroxythiophene.
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Cyclization : Intramolecular ether formation closes the dioxane ring.
Challenges
Yield and Purity
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Yield : 70–85%.
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Purity : Requires chromatography for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Criterion | Williamson Synthesis | 1,2-Dichloroethane Cyclization | Direct Esterification |
|---|---|---|---|
| Yield | 75–78% | 95.9% | 70–85% |
| Scalability | Moderate | High | Low |
| Purity | >99% | >97% | 85–90% |
| Industrial Feasibility | Requires impurity control | Continuous flow compatible | Limited by side reactions |
Chemical Reactions Analysis
Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Materials Science
Conductive Polymers
One of the primary applications of diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate is in the development of electrically conductive polymers. It serves as a building block for poly(3,4-ethylenedioxythiophene) (PEDOT), which is widely used in organic electronics due to its excellent conductivity and stability. Studies have shown that incorporating this compound into PEDOT enhances the material's electrical properties and mechanical strength .
Nanocomposites
This compound can also be utilized in the formation of nanocomposites. When combined with nanoparticles, it improves the electrical conductivity and thermal stability of the composite materials. This application is particularly beneficial in creating flexible electronic devices and sensors .
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
this compound has been explored as an active layer in OLEDs. Its ability to facilitate charge transport makes it suitable for enhancing the efficiency of light emission in these devices. Research indicates that devices using this compound exhibit improved brightness and color purity compared to traditional materials .
Field-Effect Transistors (FETs)
In organic field-effect transistors (OFETs), this compound can be used as an active semiconductor layer. Its favorable charge mobility contributes to better device performance, making it a candidate for next-generation electronic components .
Chemical Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It can be transformed into various derivatives that are valuable in pharmaceutical chemistry. For instance, modifications to its structure can yield compounds with potential biological activity against various diseases .
Reagent in Organic Reactions
This compound is also employed as a reagent in several organic reactions due to its ability to participate in nucleophilic substitutions and cycloadditions. Its reactivity allows for the synthesis of complex organic molecules that are otherwise difficult to obtain .
Mechanism of Action
The mechanism of action of Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate involves its ability to form conductive polymers. The compound undergoes electro-polymerization, where the ethylene groups enhance the formation of an electro-active hydrophilic polymer . This polymerization process is crucial for its applications in electronic and bioelectronic devices.
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate (CAS Number: 154934-13-1) is a chemical compound with significant potential in various biological applications. Its unique structure contributes to its diverse biological activities, particularly in the fields of biosensors, bioelectronics, and medicinal chemistry.
Chemical Structure and Properties
This compound is derived from 3,4-ethylenedioxythiophene (EDOT) and features a fused thiophene and dioxine ring system. The molecular formula is , and it is characterized by the presence of two carboxylate functional groups.
The biological activity of this compound is largely attributed to its ability to form conductive polymers through electro-polymerization. This process enhances its hydrophilicity and conductivity, making it suitable for applications in bioelectronics and drug delivery systems.
1. Biosensors and Bioelectronics
This compound has been studied for its potential use in biosensors due to its conductive properties. Its derivatives have shown promise in developing sensitive detection systems for biomolecules.
2. Medicinal Chemistry
Research indicates that derivatives of this compound exhibit pharmacological activities that could be harnessed for therapeutic purposes. For instance:
- Antidepressant Activity : Related compounds have shown high binding affinities at serotonin receptors (5-HT1A), indicating potential antidepressant effects. One study highlighted a derivative with a Ki value of 96 nM for the 5-HT1A receptor and 9.8 nM for the serotonin transporter .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that certain analogs can induce apoptosis in glioblastoma and breast cancer cells at nanomolar concentrations .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Research Findings
Recent research highlights the versatility of this compound in various applications:
- Conductive Polymers : The compound serves as a precursor for synthesizing conductive polymers like PEDOT (poly(3,4-ethylenedioxythiophene)), essential for electronic devices.
- Drug Delivery Systems : Investigations are ongoing into its role in enhancing drug delivery mechanisms due to its favorable pharmacokinetic properties and biocompatibility.
Q & A
Basic Question: How is the crystal structure of Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate determined?
Answer:
The crystal structure is determined via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement. Key parameters include triclinic symmetry (space group P1), unit cell dimensions (a = 4.6805 Å, b = 8.3673 Å, c = 17.351 Å), and refinement statistics (R = 0.069, wR = 0.176). Disorder in the dihydrothieno-dioxine ring is resolved by modeling alternative conformations . The SHELX suite is preferred for its robustness in handling small-molecule crystallography, even with disordered residues .
Basic Question: What are the common synthetic routes for this compound?
Answer:
Synthesis typically involves multi-step reactions starting from diethylene glycol or diglycolic acid. A five-step protocol includes oxidation, acylation, hydrolysis, and elimination, yielding the dicarboxylate ester with moderate efficiency. For example, condensation with diethyl oxalate under controlled conditions achieves esterification of the carboxyl groups . Alternative routes use catalytic para-toluenesulfonic acid for Schiff base formation with aldehydes, enabling applications in optoelectronic materials .
Advanced Question: How to address disorder in crystallographic data for this compound?
Answer:
Disorder in the dihydrothieno-dioxine ring arises from rotational flexibility. Refinement strategies include:
- Partitioning the disordered moiety into two conformers with occupancy ratios (e.g., 60:40).
- Restraining bond lengths and angles using SHELXL’s DFIX and SADI commands.
- Validating the model against residual electron density maps and R factor convergence. Evidence from multiple studies shows mean σ(C–C) = 0.004 Å, indicating acceptable precision despite disorder .
Advanced Question: What methodologies are used to functionalize this compound for optoelectronic applications?
Answer:
Key functionalization strategies include:
- Stannylation : Reacting with trimethylstannyl groups (e.g., 5,7-bis(trimethylstannyl) derivatives) for Stille coupling to construct π-conjugated polymers .
- Borylation : Introducing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups for Suzuki-Miyaura cross-coupling, enabling integration into organic semiconductors .
- Condensation with amines : Forming azomethine linkages (e.g., EDOT-OMeTPA) for hole-transporting materials in perovskite photovoltaics .
Advanced Question: How to analyze discrepancies in bond lengths/angles across crystallographic studies?
Answer:
Discrepancies (e.g., C–C bond lengths varying by 0.002–0.004 Å) arise from differences in data collection (temperature, radiation source) and refinement protocols. To resolve:
- Compare thermal displacement parameters (Ueq) to identify static vs. dynamic disorder.
- Cross-validate with density functional theory (DFT) calculations for idealized geometries.
- Use statistical tools like t-tests on bond length datasets from multiple studies (e.g., vs. 8) .
Advanced Question: What are the challenges in synthesizing π-conjugated polymers from this compound?
Answer:
Challenges include:
- Steric hindrance : Bulky ester groups (diethyl) limit regioselectivity in polymerization. Solution: Replace with methyl esters or hydrolyze to dicarboxylic acids for improved reactivity .
- Electron-deficient core : The dioxine-thiophene hybrid may reduce charge mobility. Mitigation: Introduce electron-donating substituents (e.g., N,N-bis(4-methoxyphenyl)aniline) to enhance conductivity .
- Purification : High molecular weight polymers require size-exclusion chromatography (SEC) to isolate fractions with optimal polydispersity indices (PDI < 1.5) .
Basic Question: What safety precautions are required when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and N95 masks to avoid inhalation of dust .
- Ventilation : Handle in a fume hood to prevent exposure to volatile byproducts (e.g., ethyl acetate from ester hydrolysis).
- Storage : Keep in airtight containers under inert gas (N2) at –20°C to prevent oxidation .
Advanced Question: How does this compound perform as a precursor in perovskite solar cells?
Answer:
When functionalized with triphenylamine derivatives (e.g., EDOT-OMeTPA), it acts as a hole-transporting material (HTM). Key metrics:
- Hole mobility : ~10<sup>–4</sup> cm<sup>2</sup>/V·s, comparable to spiro-OMeTAD.
- Stability : The dioxine-thiophene backbone resists UV degradation better than traditional HTMs.
- Device efficiency : Achieves power conversion efficiencies (PCE) >15% in MAPbI3 perovskite cells .
Advanced Question: How to optimize reaction conditions for high-yield synthesis?
Answer:
- Solvent selection : Use anhydrous tetrahydrofuran (THF) for acylation to minimize ester hydrolysis .
- Catalyst loading : 5 mol% p-TSA in condensation reactions improves yields to >80% .
- Temperature control : Maintain ≤60°C during esterification to prevent decarboxylation .
Advanced Question: How is computational modeling used to predict optoelectronic properties?
Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
